molecular formula C14H14BrNO2S B5851818 N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B5851818
M. Wt: 340.24 g/mol
InChI Key: RTZQLOUJNWLJAM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfinamides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
  • 2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
  • N-(3,4-Dimethylphenyl) 2-bromobenzamide

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-11(2)14(9-8-13(10)15)16-19(17,18)12-6-4-3-5-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQLOUJNWLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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